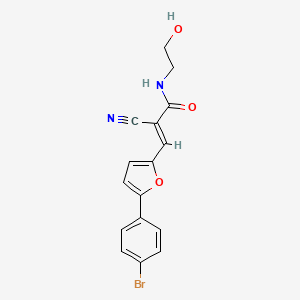
(E)-3-(5-(4-bromophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(5-(4-bromophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide is a useful research compound. Its molecular formula is C16H13BrN2O3 and its molecular weight is 361.195. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(5-(4-bromophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
- Molecular Formula : C18H18BrN3O2
- Molecular Weight : 360.20 g/mol
- LogP (Octanol-Water Partition Coefficient) : 3.9
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 4
These properties suggest that the compound may exhibit significant lipophilicity, which could influence its absorption and distribution in biological systems .
Antimicrobial Activity
Research indicates that furan derivatives, including those similar to our compound, possess notable antimicrobial properties. For instance:
- Antibacterial Activity : Compounds derived from furan have shown effectiveness against various bacterial strains. In particular, derivatives of furan have demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 64 µg/mL for some derivatives .
- Mechanism of Action : The proposed mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic processes, leading to cell death .
Anticancer Activity
Furan-based compounds have also been investigated for their anticancer potential:
- Inhibition of Cancer Cell Proliferation : Studies have highlighted the ability of furan derivatives to inhibit the proliferation of cancer cell lines such as HepG2 and MCF-7. For example, certain furan derivatives exhibited IC50 values in the nanomolar range, indicating potent anticancer activity .
- Targeting Specific Pathways : The compound may act by inhibiting key signaling pathways involved in tumor growth, such as the epidermal growth factor receptor (EGFR) pathway .
Case Studies
- Antibacterial Efficacy :
- Anticancer Properties :
Structure-Activity Relationship (SAR)
Understanding the relationship between structure and biological activity is crucial for optimizing the efficacy of these compounds:
| Compound Structure | Biological Activity | Reference |
|---|---|---|
| Furan Derivative A | MIC against E. coli: 64 µg/mL | |
| Furan Derivative B | IC50 for HepG2: 0.07 nM | |
| Furan Derivative C | Broad-spectrum antibacterial |
The presence of specific substituents on the furan ring or phenyl groups can significantly enhance or diminish biological activity.
特性
IUPAC Name |
(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(2-hydroxyethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c17-13-3-1-11(2-4-13)15-6-5-14(22-15)9-12(10-18)16(21)19-7-8-20/h1-6,9,20H,7-8H2,(H,19,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNZLJLYYNLPHP-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NCCO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NCCO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














